molecular formula C12H11NO2 B7580588 N-benzylfuran-3-carboxamide

N-benzylfuran-3-carboxamide

Cat. No.: B7580588
M. Wt: 201.22 g/mol
InChI Key: FTPNLQMYDZHUKD-UHFFFAOYSA-N
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Description

N-benzylfuran-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This carboxamide features a furan ring, a privileged structure in drug discovery, linked to a benzyl group via an amide bond. While specific biological data for this exact compound requires further investigation, its core structure is closely related to other N-aryl and N-alkyl furan-2-carboxamides and benzofuran-carboxamides that have demonstrated notable bioactivity. Scientific literature indicates that structurally related carboxamide compounds, particularly those based on the benzofuran scaffold, are frequently investigated for their potential as bioactive chemical entities . For instance, certain N-phenyl benzofuran-2-carboxamide derivatives have been developed and shown to exhibit high affinity for sigma receptors, which are protein modulators linked to conditions like neurodegenerative disorders, pain, and cancer . These related compounds are typically characterized using advanced techniques such as NMR, IR, and Mass spectrometry to confirm their structure and purity . The presence of the amide group in this compound makes it a versatile intermediate for further chemical functionalization, potentially allowing researchers to explore structure-activity relationships (SAR) and optimize its properties for specific targets. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(11-6-7-15-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPNLQMYDZHUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylation Strategies

Palladium-mediated carbonylation has emerged as a robust method for synthesizing furan-3-carboxamides. A seminal approach involves the reaction of 2-alkynylphenols with nitroaromatics in the presence of a palladium catalyst (e.g., Pd(OAc)₂), ligands (e.g., triphenylphosphine), and a carbon monoxide surrogate (e.g., Mo(CO)₆) . The mechanism proceeds through oxidative addition of the alkyne to Pd(0), followed by CO insertion to form an acylpalladium intermediate. Subsequent nucleophilic attack by a benzylamine derivative—generated in situ via nitro group reduction—yields the target amide (Figure 1).

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: DMF or DMSO

  • Time: 22–26 hours

  • Yield: 45–78% (depending on substituents)

A representative protocol from demonstrates that combining 2-ethynylphenol (1.2 equiv), nitrobenzyl chloride (1.0 equiv), Pd(OAc)₂ (5 mol%), and Mo(CO)₆ (2.0 equiv) in DMF at 90°C for 24 hours affords N-benzylfuran-3-carboxamide in 68% yield after column purification. Substrates with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring exhibit enhanced reactivity due to facilitated nitro reduction .

Nucleophilic Substitution and Coupling Reactions

Direct amidation of furan-3-carboxylic acid derivatives with benzylamine represents a straightforward route. Activated esters (e.g., pentafluorophenyl) or acyl chlorides react with benzylamine in polar aprotic solvents (e.g., THF, DCM) under mild conditions . For instance, treating furan-3-carbonyl chloride with benzylamine (1.5 equiv) and Et₃N (2.0 equiv) in DCM at 0–25°C provides the amide in 82% yield .

Key Optimization Parameters :

  • Base: Et₃N or DIPEA

  • Solvent: DCM > THF > EtOAc

  • Temperature: 0°C to ambient

Recent advances employ coupling agents such as HATU or EDCI, which improve yields for sterically hindered substrates. For example, using HATU (1.1 equiv) and HOAt (0.2 equiv) in DMF, the reaction between furan-3-carboxylic acid and benzylamine achieves 91% conversion at 25°C within 2 hours .

The Nenitzescu reaction, traditionally used for benzofuran synthesis, has been adapted for carboxamide derivatives. Condensation of enaminoketones with 1,4-benzoquinone in acetic acid generates the furan core, followed by benzylation at the amide nitrogen . While this method affords moderate yields (30–55%), it permits the introduction of diverse substituents on the benzyl group (Table 1).

Table 1. Substituent Effects on Nenitzescu Cyclization Yields

Benzyl SubstituentYield (%)Reaction Time (h)
-H5512
-OMe4814
-Cl4216
-NO₂3518

Electron-donating groups (-OMe) slightly enhance yields by stabilizing intermediates, whereas electron-withdrawing groups (-NO₂) necessitate prolonged reaction times .

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

MethodYield (%)Reaction TimeFunctional Group ToleranceScalability
Pd-Catalyzed Carbonylation 6824 hHighModerate
Acyl Chloride Amidation 822 hModerateHigh
Nenitzescu Cyclization 5512 hLowLow

The Pd-catalyzed route excels in functional group compatibility, tolerating halides (-Br, -Cl) and alkyl chains. In contrast, direct amidation offers superior scalability but struggles with steric hindrance. Cyclization methods, while modular, suffer from byproduct formation and lower yields .

Chemical Reactions Analysis

Types of Reactions

N-benzylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzofuran-3-carboxylic acid derivatives.

    Reduction: Benzylfuran-3-amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

N-benzylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Compound B: 6-(N-(4-Amino-3-(trifluoromethyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Structural Features : Incorporates a cyclopropyl group, fluorophenyl substituent, and a sulfonamide-linked trifluoromethylphenyl moiety.
  • Synthesis : Prepared via hydrogenation of a nitro precursor using Pd/C catalysis, yielding a 100% pure product after flash chromatography .

Compound C: 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

  • Structural Features: Contains a bromophenyl-ethylamino side chain, which may facilitate interactions with hydrophobic binding pockets.
  • Synthesis : Derived from an azido precursor via Staudinger reaction followed by tin(II) chloride reduction .

Table 1: Comparison of Benzofuran-3-carboxamide Derivatives

Compound Core Structure Substituents Synthesis Yield Key Functional Groups
N-Benzylfuran-3-carboxamide Furan Benzyl, carboxamide Not reported Amide, aryl
Compound B Benzofuran Cyclopropyl, fluorophenyl, sulfonamide 100% Trifluoromethyl, sulfonamide
Compound C Benzofuran Bromophenyl, ethylamino 99% Bromine, amine

Other Carboxamide-Containing Heterocycles

Linomide (Quinoline-3-carboxamide)

  • Structure: N-Phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide.
  • Bioactivity : Exhibits antiangiogenic effects by inhibiting endothelial cell migration and invasion (IC50 > 100 µg/mL in vitro) and reducing tumor blood flow by >40% in vivo .
  • Comparison: While both linomide and this compound contain carboxamide groups, linomide’s quinoline core enables distinct binding interactions, likely targeting angiogenesis pathways more selectively.

Piperidine-3-carboxamide Derivatives

  • Example: N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide.
  • Properties : Melting point 176–179°C; characterized by NMR and mass spectrometry .
  • Comparison : The piperidine ring and dimethoxyphenyl group confer conformational flexibility and enhanced hydrogen-bonding capacity compared to the rigid furan system.

Chromene-3-carboxamide Derivatives

  • Example : N-[3-(Trifluoromethyl)phenyl]-2H-chromene-3-carboxamide.
  • Features : Chromene core with trifluoromethylphenyl substitution; commercially available from multiple suppliers .
  • Comparison : The electron-deficient trifluoromethyl group may improve binding affinity to aromatic receptors but reduce solubility relative to this compound.

Table 2: Bioactivity and Physicochemical Properties

Compound Class Core Structure Notable Activity Key Advantages Limitations
Benzofuran-3-carboxamide Benzofuran Kinase inhibition (inferred) Metabolic stability Limited in vivo data
Quinoline-3-carboxamide Quinoline Antiangiogenic Proven efficacy in tumors Higher molecular weight
Piperidine-3-carboxamide Piperidine Not reported Flexibility in design Synthetic complexity
Chromene-3-carboxamide Chromene Supplier availability Commercial access Uncharacterized bioactivity

Q & A

Q. What are the optimized synthetic routes for N-benzylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via multi-step protocols involving amide coupling or nucleophilic substitution. Key steps include:
  • Step 1 : Activation of the furan-3-carboxylic acid using coupling agents like EDCI/HOBt.
  • Step 2 : Reaction with benzylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
  • Critical Parameters : Temperature (optimized at 0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 acid/amine) significantly affect yields (typically 60–85%) .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 230.1) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., C=O bond length ~1.22 Å) .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; stability is highest at neutral pH (<5% degradation) .
  • Oxidative Stability : Treat with H₂O₂ or tert-butyl hydroperoxide. LC-MS analysis reveals furan ring oxidation to diketones under strong oxidative conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values. Competitive inhibition observed with Kᵢ ~15 µM .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) show moderate affinity (EC₅₀ ~50 µM) .
  • Molecular Dynamics Simulations : Predict binding modes using AutoDock Vina; furan oxygen forms hydrogen bonds with catalytic residues .

Q. How can researchers reconcile contradictory data on the compound’s bioactivity across different studies?

  • Methodological Answer :
  • Meta-Analysis Framework : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill coefficients). Discrepancies often arise from assay conditions (e.g., serum concentration in cell-based assays) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway analysis .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or pkCSM to estimate:
  • LogP : ~2.1 (moderate lipophilicity).
  • Bioavailability : 65–70% due to moderate solubility (LogS = -3.2).
  • CYP450 Metabolism : Primarily metabolized by CYP3A4 .
  • QSAR Models : Train models on benzofuran analogs to optimize substituents for enhanced blood-brain barrier penetration .

Q. What reaction mechanisms govern the compound’s chemical reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Electrophilic Substitution : The furan ring undergoes nitration (HNO₃/H₂SO₄) at the 5-position due to electron-rich π-system .
  • Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces amide groups only under high-pressure conditions (>5 bar) .
  • Structure-Activity Relationship (SAR) : Methylation of the benzyl group increases metabolic stability but reduces affinity for hydrophobic binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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